molecular formula C5H3ClO3 B3356382 3-Chlorofuran-2-carboxylic acid CAS No. 66204-31-7

3-Chlorofuran-2-carboxylic acid

Cat. No. B3356382
CAS RN: 66204-31-7
M. Wt: 146.53 g/mol
InChI Key: ZVMWPHWOEUYUKT-UHFFFAOYSA-N
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Description

3-Chlorofuran-2-carboxylic acid is a chemical compound with the molecular formula C5H3ClO3 and a molecular weight of 146.53 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for 3-Chlorofuran-2-carboxylic acid is 2-chloro-3-furoic acid . The InChI code is 1S/C5H3ClO3/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) .


Physical And Chemical Properties Analysis

3-Chlorofuran-2-carboxylic acid is a powder . It has a molecular weight of 146.53 . The melting point is between 135-137 degrees Celsius .

Scientific Research Applications

Chemical Synthesis

3-Chlorofuran-2-carboxylic acid is used in chemical synthesis . It has a molecular weight of 146.53 and a melting point of 135-137°C . It is typically stored at room temperature and is available in powder form .

Disinfection Byproducts

In environmental science, 3-Chlorofuran-2-carboxylic acid has been identified as a disinfection byproduct (DBP) formed from phenolic precursors . These DBPs are formed under various conditions, including different pH levels, chlorine, and bromide doses .

UV-Absorbing Byproducts

UV-absorbing byproducts, such as halofuranones, have been identified as potential candidates for explaining the increased risk of bladder cancer associated with the consumption of chlorinated water . 3-Chlorofuran-2-carboxylic acid is one such compound .

Formation of Furan-like Structures

Research has shown that 3-Chlorofuran-2-carboxylic acid can form furan-like structures, including trichlorofuran-2-carboxylic acid, dichlorofuran-2-carboxylic acid, and others . These structures are formed through a process involving the opening of the oxidized phenolic ring followed by the formation of a 5-membered ring by intramolecular nucleophilic addition .

Mutagenic and Carcinogenic Properties

Of the 12 furan-like DBPs identified from 3-Chlorofuran-2-carboxylic acid, eight and three were respectively predicted to be mutagens and bladder carcinogens . This indicates the potential toxicological significance of this compound .

Water Treatment

The formation of furan-like DBPs from natural organic matter surrogates, such as 3-Chlorofuran-2-carboxylic acid, is more widespread than previously appreciated . This suggests that this compound could play a significant role in water treatment processes .

Safety and Hazards

The safety information for 3-Chlorofuran-2-carboxylic acid indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

3-chlorofuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMWPHWOEUYUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorofuran-2-carboxylic acid

CAS RN

66204-31-7
Record name 3-chlorofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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